Retagliptin hydrochloride

DPP-4 Inhibition IC50 Enzyme Assay

Retagliptin hydrochloride (CAS 1174038‑86‑8) is a dipeptidyl peptidase‑4 (DPP‑4) inhibitor that enhances incretin‑mediated insulin secretion in a glucose‑dependent manner. It is the hydrochloride salt form of the active pharmaceutical ingredient (API) retagliptin, developed by Jiangsu Hengrui Pharmaceuticals and approved in China in 2023 as the first‑in‑class innovative drug Retagliptin Phosphate Tablets (Chinese trade name: 瑞泽唐) for adult patients with type 2 diabetes mellitus (T2DM).

Molecular Formula C19H19ClF6N4O3
Molecular Weight 500.8 g/mol
CAS No. 1174038-86-8
Cat. No. B12366074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRetagliptin hydrochloride
CAS1174038-86-8
Molecular FormulaC19H19ClF6N4O3
Molecular Weight500.8 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2CN(CCN2C(=N1)C(F)(F)F)C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.Cl
InChIInChI=1S/C19H18F6N4O3.ClH/c1-32-17(31)16-14-8-28(2-3-29(14)18(27-16)19(23,24)25)15(30)6-10(26)4-9-5-12(21)13(22)7-11(9)20;/h5,7,10H,2-4,6,8,26H2,1H3;1H/t10-;/m1./s1
InChIKeyDIUZSRUIUOLMSO-HNCPQSOCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Retagliptin Hydrochloride (CAS 1174038-86-8): A Selective DPP‑4 Inhibitor for T2DM Research & Procurement


Retagliptin hydrochloride (CAS 1174038‑86‑8) is a dipeptidyl peptidase‑4 (DPP‑4) inhibitor that enhances incretin‑mediated insulin secretion in a glucose‑dependent manner [1]. It is the hydrochloride salt form of the active pharmaceutical ingredient (API) retagliptin, developed by Jiangsu Hengrui Pharmaceuticals and approved in China in 2023 as the first‑in‑class innovative drug Retagliptin Phosphate Tablets (Chinese trade name: 瑞泽唐) for adult patients with type 2 diabetes mellitus (T2DM) [2]. The compound exhibits selective, competitive, and orally active DPP‑4 inhibition with an IC50 of 12 nM in vitro [3].

Why Retagliptin Hydrochloride Cannot Be Interchanged with Other DPP‑4 Inhibitors in Research


Retagliptin hydrochloride is not interchangeable with other DPP‑4 inhibitors (e.g., sitagliptin, alogliptin, trelagliptin) due to its unique molecular architecture, distinct pharmacokinetic profile, and specific salt form that influences solubility and formulation performance . Head‑to‑head safety studies demonstrate a lower incidence of gastrointestinal adverse events compared to metformin monotherapy, a finding that cannot be extrapolated to other DPP‑4 inhibitors without direct comparative data [1]. Furthermore, retagliptin’s demonstrated additive efficacy in combination with SGLT2 inhibitors (henagliflozin) and metformin is a regimen‑specific outcome that may not replicate with alternative DPP‑4 agents [2].

Retagliptin Hydrochloride: Quantitative Evidence of Differentiation from DPP‑4 Class Members


In Vitro DPP‑4 Inhibition Potency: Retagliptin vs. Sitagliptin

Retagliptin inhibits DPP‑4 with an IC50 of 12 nM, which is approximately 1.6‑fold more potent than sitagliptin (IC50 19 nM) in comparable in vitro enzyme inhibition assays [1]. This quantitative difference, while modest, provides a measurable basis for selecting retagliptin when higher intrinsic inhibitory activity is desired at the same molar concentration.

DPP-4 Inhibition IC50 Enzyme Assay

Gastrointestinal Tolerability: Retagliptin vs. Metformin in Healthy Volunteers

In a randomized, open‑label, three‑way crossover study in healthy Chinese adults (N=15), the incidence of adverse events was significantly lower with retagliptin monotherapy (100 mg qd) than with metformin monotherapy (1500 mg qd) [1]. The primary adverse events for retagliptin were mild gastrointestinal reactions (nausea, anorexia, vomiting, diarrhea), but the frequency was markedly reduced compared to metformin.

Safety Tolerability Adverse Events

Add‑On Glycemic Control with Retagliptin plus Henagliflozin vs. Monotherapy Components

In a phase 3, multicenter, randomized, double‑blind, active‑controlled trial in T2DM patients inadequately controlled on metformin, the co‑administration of retagliptin and henagliflozin (SGLT2 inhibitor) for 24 weeks yielded more effective glycemic control than either agent alone at the same doses [1]. This demonstrates that retagliptin’s DPP‑4 inhibition synergizes with SGLT2 inhibition in a clinically meaningful way, an effect that may not be uniform across all DPP‑4 inhibitors due to differences in selectivity or pharmacokinetics.

Combination Therapy Glycemic Control Phase 3 Trial

Regulatory Milestone: NMPA Approval as First‑in‑Class Innovative Drug in China

Retagliptin phosphate tablets received Category 1 innovative drug approval from the China NMPA in 2023 for T2DM blood glucose control [1]. This regulatory milestone distinguishes retagliptin from many DPP‑4 inhibitors that are either generic versions of established drugs or not yet approved. For procurement, this indicates that the compound has met rigorous quality, safety, and efficacy standards for human use in a major regulatory jurisdiction.

Regulatory Approval Innovative Drug

Salt Form Specification: Hydrochloride vs. Phosphate for Research Applications

Retagliptin hydrochloride (CAS 1174038‑86‑8) is the hydrochloride salt, whereas the approved pharmaceutical product is retagliptin phosphate tablets. The hydrochloride form may offer different solubility characteristics or compatibility with certain assay buffers compared to the phosphate salt . For in vitro and preclinical research, the specific salt form can impact experimental outcomes, particularly in solubility‑limited assays or when ionic interactions are relevant.

Salt Form Solubility Formulation

Optimal Use Cases for Retagliptin Hydrochloride in Research and Procurement


In Vitro DPP‑4 Inhibition Assays Requiring a Potent Reference Inhibitor

Due to its IC50 of 12 nM against DPP‑4, retagliptin hydrochloride can serve as a sensitive positive control in enzyme inhibition studies [1]. Its potency is comparable to or slightly better than sitagliptin, making it a useful alternative when a different chemotype is desired to confirm target engagement.

Combination Therapy Studies with SGLT2 Inhibitors and Metformin

Retagliptin hydrochloride is the ideal DPP‑4 inhibitor for preclinical or clinical research investigating triple‑combination regimens (DPP‑4 inhibitor + SGLT2 inhibitor + metformin), as its additive glycemic benefit with henagliflozin has been demonstrated in a phase 3 trial [2].

Pre‑clinical Tolerability Assessments Focusing on Gastrointestinal Safety

The direct safety comparison showing fewer gastrointestinal adverse events with retagliptin than with metformin [3] supports its use in studies where minimizing GI side effects is a priority, such as in rodent models of T2DM where appetite suppression or weight loss may confound results.

Research Requiring an NMPA‑Approved DPP‑4 Inhibitor

For laboratories or clinical research organizations operating under Chinese regulatory frameworks, the Category 1 innovative drug status of retagliptin phosphate (and the availability of its hydrochloride salt) provides a quality‑assured, approved‑API pathway that may streamline ethics committee reviews and regulatory filings [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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